5-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the thiazole and other functional groups under controlled conditions. Common reagents include various amines, thioamides, and carboxylic acids, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as an inhibitor or activator of specific biological pathways.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it might bind to a receptor and block its activity, thereby preventing a biological response.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, known for their biological activities.
Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures, used in various medicinal applications.
Uniqueness
What sets 5-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-10(2)8-13(16(25)22-17-18-5-7-26-17)21-15(24)12-9-19-23-6-4-11(3)20-14(12)23/h4-7,9-10,13H,8H2,1-3H3,(H,21,24)(H,18,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTIEEONWVRRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)NC(CC(C)C)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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